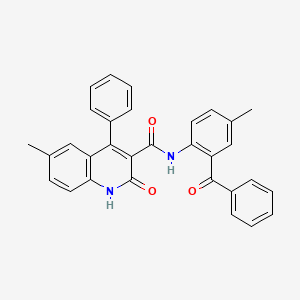

4-乙基-N-(2-苯氧基乙基)苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Anticancer Activity

4-ethyl-N-(2-phenoxyethyl)benzenesulfonamide: derivatives have been evaluated for their in vitro anticancer activity. Specifically, compounds 4a-g and 5a-g were tested against different cancer cell lines, including A549 (lung cancer), HeLa (cervical), MCF-7 (breast cancer), and Du-145 (prostate cancer). Notably, several of these compounds exhibited promising IC50 values, ranging from 1.98 to 9.12 μM . Among them, compounds 4b, 4d, 5d, and 5g demonstrated the highest potency, with IC50 values between 1.98 and 2.72 μM.

Human Neutrophil Elastase (hNE) Inhibition

Researchers have explored benzenesulfonic acid derivatives, including 4-ethyl-N-(2-phenoxyethyl)benzenesulfonamide , as competitive inhibitors of hNE. These compounds hold potential for treating Acute Respiratory Distress Syndrome (ARDS). While biological screening revealed moderate activity for compound 4f, further investigations are ongoing .

Antibacterial Properties

Given the rise of antibiotic-resistant bacteria, compounds containing benzenesulfonamide moieties are of interest. Although specific studies on the antibacterial properties of 4-ethyl-N-(2-phenoxyethyl)benzenesulfonamide are scarce, its structural features suggest potential antibacterial activity .

Carbonic Anhydrase Inhibition

Sulfonamides, including benzenesulfonamide derivatives, are known carbonic anhydrase inhibitors. While direct evidence for this compound is limited, its sulfonyl moiety aligns with this class of bioactive molecules .

Herbicides and Plant Growth Regulators

Some benzenesulfonamide-containing compounds exhibit herbicidal and plant growth regulatory properties. Although specific studies on 4-ethyl-N-(2-phenoxyethyl)benzenesulfonamide are lacking, its structural similarity to other active compounds suggests potential agricultural applications .

Other Biological Targets

Sulfonyl-containing drugs, such as glibenclamide and COX-II inhibitors, have diverse biological activities. While not directly studied, 4-ethyl-N-(2-phenoxyethyl)benzenesulfonamide may interact with various targets due to its sulfonyl group .

属性

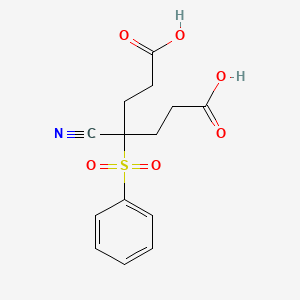

IUPAC Name |

4-ethyl-N-(2-phenoxyethyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3S/c1-2-14-8-10-16(11-9-14)21(18,19)17-12-13-20-15-6-4-3-5-7-15/h3-11,17H,2,12-13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMHAJIMSAVNKJV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)S(=O)(=O)NCCOC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-N-(2-phenoxyethyl)benzenesulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Oxaspiro[3.5]nonane-6-carboxylic acid](/img/structure/B2376379.png)

![(E)-4-(Dimethylamino)-N-[2-methyl-3-(3-methylpyrazol-1-yl)propyl]but-2-enamide](/img/structure/B2376380.png)

![2-(propylsulfanyl)-5-(pyridin-3-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2376386.png)

![N-Tert-butyl-3-fluoro-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2376387.png)

![3-(4-fluorophenyl)-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2376388.png)

![2-(1H-1,3-benzodiazol-1-yl)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide](/img/structure/B2376389.png)

![Tert-butyl 3-[(chlorosulfonyl)methyl]-3-fluoroazetidine-1-carboxylate](/img/structure/B2376394.png)